(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole
Overview
Description
“(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole” is a chemical compound with the molecular formula C24H24NOP . Its molar mass is 373.43 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis
This compound has a melting point of 85-90°C .Scientific Research Applications
Synthesis and Polymer Functionalization
- Functionalized Polymers : (4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole and related compounds have been used in the synthesis of functionalized polymers. For example, Summers et al. (1996) describe the synthesis of ω-oxazolyl polystyrene, a functional polymer, through the reaction of poly(styryl)lithium with this compound (Summers & Quirk, 1996).
Catalysis and Complex Formation
- Catalytic Applications : Speiser et al. (2004) explored the use of related phosphinitooxazoline compounds in the catalytic oligomerization of ethylene, demonstrating their application in complex catalytic reactions (Speiser, Braunstein, Saussine, & Welter, 2004).
- Metal Complexes : Baltzer et al. (1996) focused on the synthesis and structural study of metal complexes, particularly palladium and zinc, with phosphinooxazoline ligands, highlighting the stability and unique properties of these complexes (Baltzer, Macko, Schaffner, & Zehnder, 1996).
Photophysical and Biological Studies
- Fluorescent Probes : Diwu et al. (1997) synthesized and studied oxazole compounds, similar in structure, as fluorescent solvatochromic dyes, illustrating their potential as sensitive molecular probes for various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
- Trypanocidal Activity : Banzragchgarav et al. (2016) isolated oxazole derivatives from Oxytropis lanata roots, demonstrating their trypanocidal activity, which could have implications for the use of similar oxazole compounds in therapeutic contexts (Banzragchgarav et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
[2-[(4S)-5,5-dimethyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28NOP/c1-19(2)24-26(3,4)28-25(27-24)22-17-11-12-18-23(22)29(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,24H,1-4H3/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUZEKBWCGNHHN-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746341 | |
Record name | (4S)-2-[2-(Diphenylphosphanyl)phenyl]-5,5-dimethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152313-76-2 | |
Record name | (4S)-2-[2-(Diphenylphosphanyl)phenyl]-5,5-dimethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1152313-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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